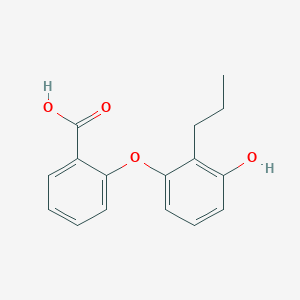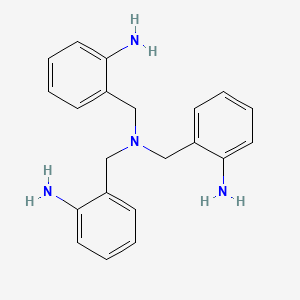![molecular formula C24H24N2O8 B12520800 [3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate](/img/structure/B12520800.png)
[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate is a complex organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . This specific compound is characterized by multiple acetyloxymethyl groups attached to the phenazine core, which may enhance its biological activity and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate typically involves the functionalization of the phenazine core. Common synthetic routes for phenazines include the Wohl–Aue method, Beirut method, and oxidative cyclization of 1,2-diaminobenzenes
Industrial Production Methods
Industrial production of phenazine derivatives often employs multicomponent reactions and Pd-catalyzed N-arylation techniques to achieve high yields and purity . The scalability of these methods makes them suitable for large-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The phenazine core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenazine core to dihydrophenazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrophenazine derivatives, and various substituted phenazines, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antitumor activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of dyes, pigments, and electronic materials.
Mecanismo De Acción
The mechanism of action of [3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate involves its interaction with cellular components. The phenazine core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death . The acetyloxymethyl groups may enhance cellular uptake and solubility, increasing the compound’s efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- Phenazine-1-carboxylic acid
- Pyocyanin
- Clofazimine
Uniqueness
Compared to other phenazine derivatives, [3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate is unique due to its multiple acetyloxymethyl groups, which may enhance its biological activity and solubility. This makes it a promising candidate for further research and development in various fields .
Propiedades
Fórmula molecular |
C24H24N2O8 |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
[3,7,8-tris(acetyloxymethyl)phenazin-2-yl]methyl acetate |
InChI |
InChI=1S/C24H24N2O8/c1-13(27)31-9-17-5-21-22(6-18(17)10-32-14(2)28)26-24-8-20(12-34-16(4)30)19(7-23(24)25-21)11-33-15(3)29/h5-8H,9-12H2,1-4H3 |
Clave InChI |
CESQYWDUSYIKQU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=CC2=C(C=C1COC(=O)C)N=C3C=C(C(=CC3=N2)COC(=O)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




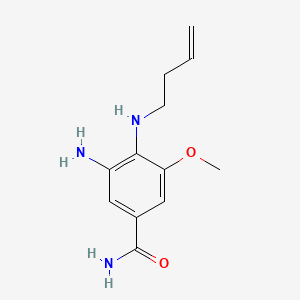
![Cyclohexanecarboxylic acid,4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[[(1-methyl-1H-indol-3-yl)carbonyl]amino]phenyl]acetyl]-4-methoxy-2-pyrrolidinyl]Methoxy]-,trans-](/img/structure/B12520731.png)
![2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid](/img/structure/B12520732.png)


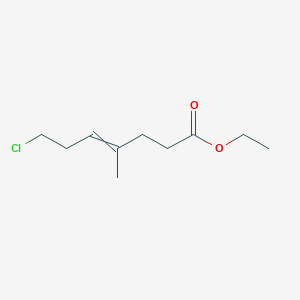
![3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide](/img/structure/B12520764.png)
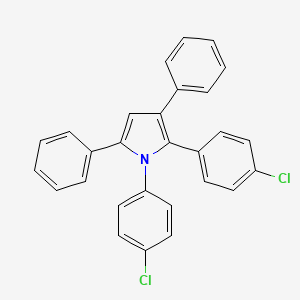
![Bis[2-(3-octadecylureido)ethyl] persulfide](/img/structure/B12520775.png)

